molecular formula C17H26O B14839297 2,4-DI-Tert-butyl-1-cyclopropoxybenzene

2,4-DI-Tert-butyl-1-cyclopropoxybenzene

Cat. No.: B14839297
M. Wt: 246.4 g/mol
InChI Key: SSPYFYKESIFKIZ-UHFFFAOYSA-N
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Description

2,4-DI-Tert-butyl-1-cyclopropoxybenzene is an organic compound characterized by the presence of two tert-butyl groups and a cyclopropoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DI-Tert-butyl-1-cyclopropoxybenzene typically involves the cyclopropylation of phenols. One common method is the copper-catalyzed Chan-Lam cyclopropylation reaction. This reaction uses potassium cyclopropyl trifluoroborate as the cyclopropylating agent, with phenol nucleophiles undergoing O-cyclopropylation. The reaction is catalyzed by copper(II) acetate and 1,10-phenanthroline, employing oxygen as the terminal oxidant .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropylation reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction parameters is crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2,4-DI-Tert-butyl-1-cyclopropoxybenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using suitable reducing agents.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzene ring or the cyclopropoxy group are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or alkylating agents are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropoxybenzoquinones, while substitution reactions can produce various substituted benzene derivatives.

Scientific Research Applications

2,4-DI-Tert-butyl-1-cyclopropoxybenzene has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s structural features make it a candidate for studying biological interactions and mechanisms.

    Industry: It is used in the production of polymers, resins, and other industrial materials due to its stability and reactivity[][2].

Mechanism of Action

The mechanism of action of 2,4-DI-Tert-butyl-1-cyclopropoxybenzene involves its interaction with molecular targets through its functional groups. The tert-butyl groups provide steric hindrance, while the cyclopropoxy group can participate in various chemical interactions. These features enable the compound to interact with enzymes, receptors, and other biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

    2,4-Di-tert-butylphenol: A related compound with similar tert-butyl groups but lacking the cyclopropoxy group.

    2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol: Another compound with tert-butyl groups and additional functional groups.

Uniqueness

2,4-DI-Tert-butyl-1-cyclopropoxybenzene is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific reactivity and applications .

Properties

Molecular Formula

C17H26O

Molecular Weight

246.4 g/mol

IUPAC Name

2,4-ditert-butyl-1-cyclopropyloxybenzene

InChI

InChI=1S/C17H26O/c1-16(2,3)12-7-10-15(18-13-8-9-13)14(11-12)17(4,5)6/h7,10-11,13H,8-9H2,1-6H3

InChI Key

SSPYFYKESIFKIZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OC2CC2)C(C)(C)C

Origin of Product

United States

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